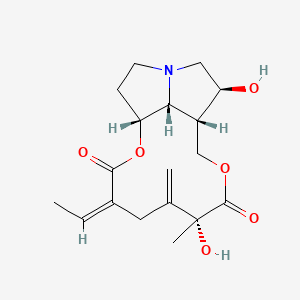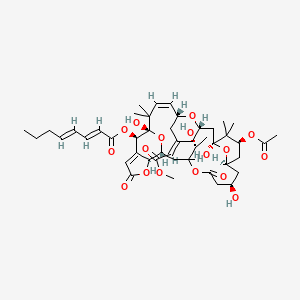
Bryostatin 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bryostatin 3 is a member of the bryostatin family, a group of complex macrolide lactones isolated from the marine bryozoan Bugula neritina. These compounds are known for their potent biological activities, including antineoplastic, immunopotentiating, synaptogenesis-inducing, and latent HIV-modulating effects . This compound is particularly notable for its structural complexity, which includes a 26-membered lactone ring and multiple tetrahydropyran rings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of Bryostatin 3 has been a significant challenge due to its intricate structure. The most recent and efficient synthesis involves a highly convergent approach that reduces the total number of steps to 31, with the longest linear sequence being 22 steps . Key steps in the synthesis include:
Sharpless Asymmetric Dihydroxylation: Used to introduce diol functionalities.
Stork-Wittig Olefination: Employed for the formation of specific olefinic bonds.
Palladium-Catalyzed Coupling Reactions: Utilized for constructing key carbon-carbon bonds.
Yamaguchi Macrolactonization: Critical for forming the 26-membered lactone ring.
Industrial Production Methods: Due to the complexity and low natural abundance of this compound, industrial production relies heavily on synthetic methods. The recent advancements in synthetic routes have made it more feasible to produce this compound on a larger scale, although it remains a challenging and resource-intensive process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the tetrahydropyran rings.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are possible at various positions on the macrolide ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as osmium tetroxide for dihydroxylation.
Reducing Agents: Like diisobutylaluminum hydride for selective reductions.
Catalysts: Palladium catalysts are frequently used for coupling reactions.
Major Products: The major products of these reactions typically involve modifications to the functional groups on the macrolide ring, which can alter the biological activity of this compound .
Aplicaciones Científicas De Investigación
Bryostatin 3 has a wide range of scientific research applications:
Mecanismo De Acción
Bryostatin 3 exerts its effects primarily through the modulation of protein kinase C (PKC) activity. It binds to the cysteine-rich domains of PKC, mimicking the natural activators diacylglycerol and phorbol esters. This binding leads to the activation of PKC, which in turn regulates various cellular processes, including cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Bryostatin 1: Known for its potent antineoplastic activity and is the most studied member of the bryostatin family.
Bryostatin 2: Shares similar biological activities but differs in its structural features.
Bryostatin 7, 8, 9, and 16: Each has unique structural elements that contribute to their specific biological activities.
Uniqueness of Bryostatin 3: this compound is unique due to its additional butenolide unit directly fused to the macrocycle, which is crucial for its binding to PKC. This structural feature distinguishes it from other bryostatins and contributes to its specific biological activities .
Propiedades
Número CAS |
87370-86-3 |
|---|---|
Fórmula molecular |
C46H64O17 |
Peso molecular |
889.0 g/mol |
Nombre IUPAC |
[(1S,3Z,5R,7Z,9S,11S,13S,15R,17R,23R,24S,29R)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate |
InChI |
InChI=1S/C46H64O17/c1-9-10-11-12-13-14-37(50)61-42-33-23-40(53)60-41(33)35-24-34(26(2)47)59-39(52)21-29(49)20-31-22-36(57-27(3)48)44(6,7)45(54,62-31)25-32-18-28(19-38(51)56-8)17-30(58-32)15-16-43(4,5)46(42,55)63-35/h11-16,19,23,26,29-32,34-36,41-42,47,49,54-55H,9-10,17-18,20-22,24-25H2,1-8H3/b12-11+,14-13+,16-15-,28-19+/t26-,29-,30+,31-,32+,34?,35-,36+,41+,42-,45+,46-/m1/s1 |
Clave InChI |
BSNHYLUEHJOXFN-OSZDPWTPSA-N |
SMILES |
CCCC=CC=CC(=O)OC1C2=CC(=O)OC2C3CC(OC(=O)CC(CC4CC(C(C(O4)(CC5CC(=CC(=O)OC)CC(O5)C=CC(C1(O3)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |
SMILES isomérico |
CCC/C=C/C=C/C(=O)O[C@@H]1C2=CC(=O)O[C@@H]2[C@H]3CC(OC(=O)C[C@@H](C[C@@H]4C[C@@H](C([C@@](O4)(C[C@@H]5C/C(=C/C(=O)OC)/C[C@@H](O5)/C=C\C([C@@]1(O3)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O |
SMILES canónico |
CCCC=CC=CC(=O)OC1C2=CC(=O)OC2C3CC(OC(=O)CC(CC4CC(C(C(O4)(CC5CC(=CC(=O)OC)CC(O5)C=CC(C1(O3)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |
Sinónimos |
bryostatin 3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


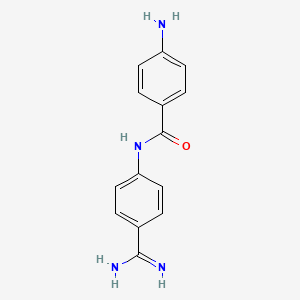
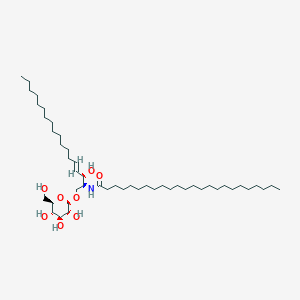
![[(40-OH)MeLeu]4-Cyclosporin A](/img/structure/B1239086.png)
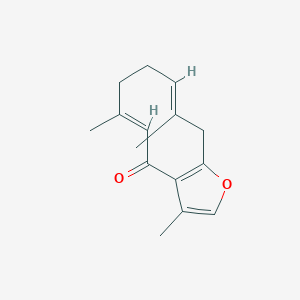
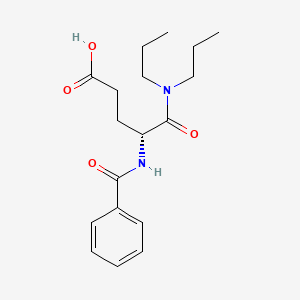


![(3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-1-oxopropyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1239092.png)
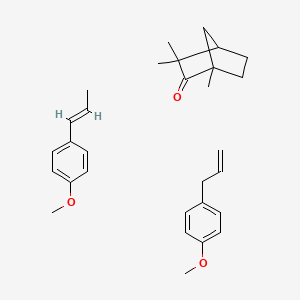
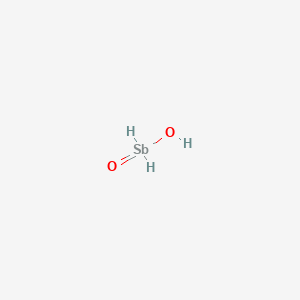
![tert-butyl (2E)-2-[4-(diethylamino)benzylidene]hydrazinecarboxylate](/img/structure/B1239095.png)
![5-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B1239097.png)

